Isoquinoline, 1-amino-3-tert-butyl-
Description
Contextualization within Heterocyclic Chemistry
Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. pharmaguideline.com This core structure is a common motif in a vast number of natural products, known as isoquinoline (B145761) alkaloids, which exhibit a wide range of biological activities. pharmaguideline.comnih.gov The reactivity and properties of isoquinoline and its derivatives are significantly influenced by the position and nature of substituents on the ring system. pharmaguideline.com The presence of the amino group at the C1 position and the tert-butyl group at the C3 position in 1-Amino-3-tert-butylisoquinoline are key determinants of its chemical behavior and potential as a building block in synthesis.
Historical Perspectives of Substituted Isoquinoline Research
The synthesis of the isoquinoline ring system has been a subject of extensive research for over a century. Classic methods such as the Bischler-Napieralski synthesis, the Pictet-Spengler reaction, and the Pomeranz–Fritsch reaction have been instrumental in accessing a wide variety of isoquinoline derivatives. pharmaguideline.com These foundational methods paved the way for the development of more advanced and versatile synthetic strategies.
A significant advancement in the synthesis of substituted isoquinolones was reported by Poindexter, which involved the addition of nitriles to o-tolylbenzamide dianions. nih.gov More recently, a highly versatile method for the construction of polysubstituted isoquinolones was developed by Myers and coworkers in 2011. nih.gov This approach, which involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, allows for the synthesis of a diverse array of isoquinolones, including 1-tert-butylaminoisoquinoline derivatives, which are closely related to the title compound. nih.gov
Significance of 1-Amino-3-tert-butylisoquinoline as a Research Scaffold
The 1-aminoisoquinoline (B73089) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Derivatives of 1-aminoisoquinoline have been investigated for a range of pharmacological activities, including their potential as antioxidants and inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. pharmaguideline.comnih.gov
The introduction of a tert-butyl group at the 3-position is a strategic modification that can significantly influence the molecule's properties. The bulky nature of the tert-butyl group can provide steric hindrance, potentially leading to enhanced selectivity in biological interactions. This strategic substitution makes 1-Amino-3-tert-butylisoquinoline a valuable scaffold for the development of new therapeutic agents and other functional molecules. nih.gov
Current Research Landscape and Emerging Trends
Current research on isoquinoline derivatives is focused on the development of novel synthetic methodologies and the exploration of their therapeutic potential. nih.gov The synthesis of pharmacologically active 1-amino-isoquinolines continues to be an active area of investigation, with studies exploring their efficacy as antidepressant-like agents. pharmaguideline.com While specific research solely focused on 1-Amino-3-tert-butylisoquinoline is not extensively documented in publicly available literature, the broader interest in substituted 1-aminoisoquinolines suggests that this compound is a candidate for future investigation.
Emerging trends in the synthesis of isoquinolines include the use of more sustainable and efficient catalytic systems. The development of one-pot, multicomponent reactions is also a key focus, aiming to streamline the synthesis of complex isoquinoline derivatives. nih.gov It is anticipated that these modern synthetic approaches will be applied to the synthesis of 1-Amino-3-tert-butylisoquinoline and its analogues, facilitating a more in-depth exploration of their properties and potential applications.
Structure
2D Structure
Properties
CAS No. |
58814-41-8 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-tert-butylisoquinolin-1-amine |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)11-8-9-6-4-5-7-10(9)12(14)15-11/h4-8H,1-3H3,(H2,14,15) |
InChI Key |
BXWSZTOFUTUGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 Amino 3 Tert Butylisoquinoline
Reactions Involving the 1-Amino Functionality
The 1-amino group, being a primary aromatic amine, is a key site for a variety of chemical transformations, exhibiting characteristic nucleophilic behavior and serving as a precursor for further functionalization.
Nucleophilic Reactivity of the Amino Group
The nitrogen atom of the 1-amino group possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a range of electrophiles. The electron-rich nature of the isoquinoline (B145761) ring system, particularly due to the influence of the nitrogen heteroatom, enhances the electron density on the exocyclic amino group, making it a potent nucleophile. However, the steric hindrance imposed by the adjacent bulky tert-butyl group at the C3 position may temper its reactivity towards very large electrophiles.
Derivatization through Amidation and Alkylation
The nucleophilic amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This amidation reaction is a common strategy to protect the amino group or to introduce new structural motifs. For instance, the reaction of 1-amino-3-tert-butylisoquinoline with acetyl chloride would be expected to yield N-(3-tert-butylisoquinolin-1-yl)acetamide.
Similarly, alkylation of the amino group can be achieved using alkyl halides. This reaction can proceed to form secondary or tertiary amines, and in some cases, quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. chemguide.co.uk The reaction of 1-amino-3-tert-butylisoquinoline with an alkyl halide, such as methyl iodide, would initially yield 1-(methylamino)-3-tert-butylisoquinoline. Further alkylation could lead to the formation of 1-(dimethylamino)-3-tert-butylisoquinoline and subsequently the quaternary salt. The bulky tert-butyl group may influence the extent of polyalkylation.
| Reactant | Reagent | Expected Product | Reaction Type |
| 1-Amino-3-tert-butylisoquinoline | Acetyl chloride | N-(3-tert-butylisoquinolin-1-yl)acetamide | Amidation |
| 1-Amino-3-tert-butylisoquinoline | Methyl iodide | 1-(Methylamino)-3-tert-butylisoquinoline | Alkylation |
Diazotization and Subsequent Transformations
As a primary aromatic amine, 1-amino-3-tert-butylisoquinoline can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org This reaction forms a diazonium salt, 3-tert-butylisoquinolin-1-diazonium chloride, which is a versatile intermediate.
These diazonium salts are often unstable and are typically used immediately in subsequent reactions. organic-chemistry.org A key transformation of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), often catalyzed by copper(I) salts. organic-chemistry.orgnih.gov For example, treatment of the diazonium salt of 1-amino-3-tert-butylisoquinoline with copper(I) chloride would be expected to yield 1-chloro-3-tert-butylisoquinoline. Another important reaction is the Schiemann reaction, which allows for the introduction of fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. organic-chemistry.org
| Starting Material | Reagents | Expected Product | Reaction Name |
| 1-Amino-3-tert-butylisoquinoline | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl | 1-Chloro-3-tert-butylisoquinoline | Sandmeyer Reaction |
| 1-Amino-3-tert-butylisoquinoline | 1. NaNO₂, HCl (aq), 0-5 °C2. CuBr | 1-Bromo-3-tert-butylisoquinoline | Sandmeyer Reaction |
| 1-Amino-3-tert-butylisoquinoline | 1. NaNO₂, HBF₄ (aq), 0-5 °C2. Heat | 1-Fluoro-3-tert-butylisoquinoline | Schiemann Reaction |
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring
The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being significantly influenced by the existing substituents.
Reactivity at Unsubstituted Ring Positions
In general, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring portion (carbocycle), as the pyridine (B92270) ring (heterocycle) is deactivated by the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com The preferred positions for electrophilic attack are C5 and C8. quimicaorganica.org
Conversely, nucleophilic aromatic substitution is favored on the electron-deficient pyridine ring, primarily at the C1 position. youtube.comquimicaorganica.orgquora.com In the case of 1-amino-3-tert-butylisoquinoline, the C1 position is already substituted.
Influence of Amino and tert-Butyl Substituents on Regioselectivity
The 1-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The 3-tert-butyl group is a weakly activating group and also an ortho-, para-director. Their combined influence on the isoquinoline ring system will dictate the position of further substitution.
For electrophilic aromatic substitution , the powerful activating effect of the amino group will strongly direct incoming electrophiles. The positions ortho and para to the amino group are C2, C8a (a bridgehead carbon, generally unreactive), and C4. However, considering the general preference for substitution on the carbocyclic ring, the amino group will activate the entire molecule, but the directing effect will be most pronounced within the benzene ring. The tert-butyl group at C3 will sterically hinder attack at C4 and will also direct to its ortho (C4) and para (C6) positions.
For nucleophilic aromatic substitution , the pyridine ring is the more reactive part of the isoquinoline system. With the C1 position occupied, the next most likely site for nucleophilic attack on the parent isoquinoline is C3. However, in 1-amino-3-tert-butylisoquinoline, the C3 position is blocked by the bulky tert-butyl group. Therefore, nucleophilic aromatic substitution on the ring of 1-amino-3-tert-butylisoquinoline is expected to be difficult and would likely require harsh reaction conditions or the presence of a good leaving group at another position on the pyridine ring.
| Reaction Type | Predicted Major Product Position(s) | Rationale |
| Electrophilic Aromatic Substitution | C5 and C8 | General preference for electrophilic attack on the carbocycle of isoquinoline, enhanced by the activating amino group. |
| Nucleophilic Aromatic Substitution | Unlikely on the unsubstituted ring | The most activated positions (C1 and C3) are substituted. The rest of the ring is not sufficiently electron-deficient. |
Oxidation and Reduction Chemistry of the Isoquinoline Core
The oxidation and reduction of the isoquinoline nucleus in 1-amino-3-tert-butylisoquinoline are influenced by the electronic nature of the amino substituent and the steric hindrance imposed by the tert-butyl group. While specific studies on the oxidation and reduction of 1-amino-3-tert-butylisoquinoline are not extensively documented, the reactivity can be inferred from related isoquinoline and quinoline (B57606) systems.
Oxidation: The isoquinoline ring is generally susceptible to oxidation, which can lead to the formation of various oxygenated products. The presence of the electron-donating amino group at the C1 position is expected to activate the heterocyclic ring towards oxidation. However, the bulky tert-butyl group at the C3 position may sterically hinder the approach of oxidizing agents. In analogous systems, such as 1-aminoquinolinium and 2-aminoisoquinolinium bromides, oxidation with lead(IV) acetate (B1210297) results in the formation of the corresponding acetamido-quinolone or -isoquinolone. rsc.org This suggests that under certain oxidative conditions, 1-amino-3-tert-butylisoquinoline could potentially be converted to 1-acetamido-3-tert-butylisoquinolin-2(1H)-one. The reaction would likely proceed via initial N-acetoxylation of the amino group, followed by rearrangement and oxidation of the isoquinoline core.
It is also important to consider that the oxidation of substituted isoquinolines can be influenced by other substituents on the benzene ring. For instance, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in Therefore, the outcome of the oxidation of 1-amino-3-tert-butylisoquinoline could be directed by the presence of other functional groups on the carbocyclic part of the molecule.
Reduction: The reduction of the isoquinoline core typically involves the hydrogenation of the pyridine ring, leading to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is commonly achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or through treatment with reducing agents like sodium borohydride. The electron-donating amino group at the 1-position is not expected to significantly hinder the reduction of the isoquinoline core. In fact, related heterocyclic systems like quinolines and pyridines are readily reduced under these conditions.
The bulky tert-butyl group at the 3-position might influence the stereochemical outcome of the reduction if a new chiral center is formed at C3, although in this case, C3 is already prochiral. The steric bulk could direct the approach of the reducing agent, potentially leading to a specific diastereomer if other stereocenters are present in the molecule.
Metal-Mediated and Organocatalytic Reactions of 1-Amino-3-tert-butylisoquinoline
The presence of the amino group and the accessible C-H bonds on the isoquinoline ring make 1-amino-3-tert-butylisoquinoline a versatile substrate for various metal-catalyzed and potentially organocatalytic transformations.
Metal-Mediated Reactions: The amino group at the 1-position can act as a directing group in metal-catalyzed C-H activation and cross-coupling reactions. This has been demonstrated in the synthesis of N-substituted 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes. acs.orgnih.gov While this describes the synthesis of the core structure, the amino group of a pre-formed 1-amino-3-tert-butylisoquinoline can be expected to participate in similar transformations.
For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the functionalization of heterocyclic compounds. beilstein-journals.org The amino group of 1-amino-3-tert-butylisoquinoline could potentially undergo N-arylation or N-alkylation under Buchwald-Hartwig conditions. Furthermore, if a halogen were present on the isoquinoline core, it could readily participate in a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Copper-catalyzed reactions are also prevalent in the functionalization of amino-substituted heterocycles. For example, copper(II)-catalyzed C-N bond formation has been used in the reaction of 1-aminoisoquinolines with arylboronic acids, following a Chan-Lam or Ullmann coupling mechanism. beilstein-journals.org
Below is a table summarizing potential metal-mediated reactions for the functionalization of the 1-aminoisoquinoline (B73089) scaffold, based on analogous systems.
| Reaction Type | Metal Catalyst | Potential Reactants | Potential Products |
| N-Arylation | Pd(OAc)₂, P(t-Bu)₃ | Aryl halides/triflates | N-Aryl-1-amino-3-tert-butylisoquinolines |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Aryl/vinyl boronic acids | Aryl/vinyl substituted 1-amino-3-tert-butylisoquinolines |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Alkynyl substituted 1-amino-3-tert-butylisoquinolines |
| Chan-Lam Coupling | Cu(OAc)₂ | Arylboronic acids | N-Aryl-1-amino-3-tert-butylisoquinolines |
* These reactions would require prior halogenation of the isoquinoline ring.
More plausibly, 1-amino-3-tert-butylisoquinoline could serve as a substrate in organocatalytic reactions. For instance, chiral phosphoric acids have been used to catalyze the enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines. acs.org A derivative of 1-amino-3-tert-butylisoquinoline could potentially undergo such a cyclization in the presence of a suitable aldehyde or ketone and a chiral organocatalyst to generate stereochemically complex products.
The amino group could also be transformed into other functionalities that are more amenable to organocatalytic transformations. For example, condensation with an aldehyde could form an imine, which could then participate in reactions such as asymmetric reductions or additions catalyzed by chiral organocatalysts.
Derivatization and Structural Analogue Synthesis of 1 Amino 3 Tert Butylisoquinoline
Preparation of Substituted 1-Amino-3-tert-butylisoquinoline Analogues
The core structure of 1-amino-3-tert-butylisoquinoline can be modified at several positions to produce a library of analogues. These substitutions are crucial for exploring and fine-tuning the molecule's chemical and biological properties.
Halogen atoms can be introduced onto the isoquinoline (B145761) ring system through various methods. For instance, 1-tert-butylaminoisoquinoline derivatives can undergo dealkylative diazotization in the presence of halide ions to yield 1-haloisoquinolines. harvard.edu This process is particularly useful for creating 1-fluoroisoquinoline (B3351730) analogues, which can serve as precursors for further diversification through nucleophilic aromatic substitution. harvard.edu
Electrophilic halogenation is another key strategy. Treatment of activated isoquinoline intermediates, such as those with a 7-trimethylsilyl group, with reagents like iodine monochloride can lead to halogenation at specific positions. nih.gov For example, a 3-amino-4-fluoro-7-(trimethylsilyl)isoquinoline derivative can be converted to a 3-amino-4-fluoro-7-iodoisoquinoline. nih.gov Subsequent diazotization can then replace the amino group with other halogens. nih.gov
Table 1: Examples of Halogenation Reactions on Isoquinoline Scaffolds
| Starting Material Type | Reagent(s) | Position(s) Halogenated | Product Type |
|---|---|---|---|
| 1-tert-Butylaminoisoquinoline | Diazotization with halide ions | C1 | 1-Haloisoquinoline |
| 7-Trimethylsilylisoquinoline | Iodine monochloride (ICl) | C7 (via iodo-desilylation) | 7-Iodoisoquinoline |
| 3-Amino-4-fluoro-7-iodoisoquinoline | Diazotization with F⁻ or Cl⁻ | C3 | 3,4,7-Trihaloisoquinoline |
This table is generated based on synthetic strategies described in the literature for isoquinoline systems, illustrating potential pathways for halogenating 1-amino-3-tert-butylisoquinoline analogues. nih.govharvard.edu
The primary amino group at the C1 position is a key site for derivatization. Standard organic chemistry transformations can be employed to create a wide range of N-substituted analogues. These reactions include, but are not limited to, acylation to form amides, alkylation to form secondary or tertiary amines, and sulfonylation to produce sulfonamides.
For example, the reaction of the 1-amino group with various acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. Similarly, reductive amination or direct alkylation with alkyl halides can introduce alkyl groups. These modifications significantly alter the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule, which is a common strategy in medicinal chemistry to modulate biological activity. sphinxsai.com
Direct modification of the tert-butyl group at the C3 position is chemically challenging due to its steric bulk and the lack of reactive sites. A more practical approach to introducing diversity at this position involves synthesizing analogues from different starting materials. The versatile synthesis of isoquinolines, which involves the condensation of a lithiated o-tolualdehyde imine with a nitrile, allows for variation at the C3 position by simply changing the nitrile component (R-C≡N). nih.govharvard.edu By selecting a nitrile other than pivalonitrile (which would yield the tert-butyl group), a wide array of alkyl or aryl groups can be installed at the C3 position.
This synthetic flexibility is crucial as it allows for the preparation of analogues where the bulky tert-butyl group is replaced by other groups, such as smaller alkyl chains, phenyl rings, or functionalized moieties, to probe the steric and electronic requirements of this position for any specific application.
Synthesis of Fused Ring Systems Incorporating the Isoquinoline Scaffold
The 1-amino-3-tert-butylisoquinoline framework can be used as a building block for constructing more complex, polycyclic heterocyclic systems. The reactivity of the amino group and the aromatic ring allows for annulation reactions, where additional rings are fused onto the isoquinoline core.
One common strategy involves the "tert-amino effect," where an ortho-substituted tertiary amine undergoes intramolecular cyclization. beilstein-journals.org For derivatives of 1-amino-3-tert-butylisoquinoline, the amino group could be functionalized and then used in a cyclization reaction to form a new ring fused between the C1 and C8 positions. For instance, Knoevenagel condensation of a derivative like 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde with active methylene (B1212753) compounds, followed by intramolecular cyclization, has been used to create fused quinolizine systems. beilstein-journals.org
Another approach is the Castagnoli–Cushman reaction, which can be used to build a new lactam ring onto a cyclic imine. beilstein-journals.org By analogy, a derivative of 1-amino-3-tert-butylisoquinoline could potentially undergo reactions with anhydrides to form tricyclic fused systems, which are present in numerous biologically active alkaloids. beilstein-journals.org
Enantioselective Synthesis of Chiral 1-Amino-3-tert-butylisoquinoline Derivatives
While 1-amino-3-tert-butylisoquinoline itself is achiral, its derivatives can possess stereocenters. The development of enantioselective syntheses is critical when a specific stereoisomer is responsible for the desired biological activity. Chirality can be introduced by modifying the parent molecule with a substituent that creates a chiral center.
For instance, if a derivative is synthesized where a substituent on the amino group or the isoquinoline ring creates a stereocenter, an enantioselective method would be required to produce a single enantiomer. Organocatalysis is a powerful tool for such transformations. Chiral bifunctional catalysts, such as amine-squaramides, have been successfully used in asymmetric Michael additions to create chiral substituted butyrolactams with high enantioselectivity. rsc.org Similar strategies could be adapted for the asymmetric functionalization of 1-amino-3-tert-butylisoquinoline derivatives.
Another approach involves the use of chiral auxiliaries or chiral catalysts in the key synthetic steps. The enantioselective synthesis of α-amino acids has been achieved by reacting glycine (B1666218) Schiff base esters with organoboranes in the presence of Cinchona alkaloids as chiral catalysts, yielding products with high enantiomeric excess. nih.gov This highlights a potential pathway for introducing chirality in derivatives of the title compound.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis (Theoretical Focus)
The synthesis of the diverse analogues described above is fundamental to establishing Structure-Activity Relationships (SAR). SAR studies aim to correlate the specific structural features of a molecule with its functional activity, such as its potency as a drug. By systematically altering parts of the 1-amino-3-tert-butylisoquinoline structure—the substitution pattern on the aromatic ring (4.1.1), the nature of the amino group substituent (4.1.2), and the group at the C3 position (4.1.3)—researchers can build a theoretical model of the chemical features required for a desired activity.
For example, in studies of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, it was found that there was a general trend of improved potency with increased lipophilicity. nih.gov The nature of linking groups and the positioning of terminal aromatic rings were also identified as important for target binding. nih.gov
A theoretical SAR study on 1-amino-3-tert-butylisoquinoline analogues would involve:
Defining the Target: Identifying a specific biological target or property (e.g., enzyme inhibition, receptor binding).
Systematic Modification: Synthesizing analogues where one part of the molecule is changed at a time (e.g., varying halogen at C4, changing the N-substituent from methyl to ethyl to phenyl).
Activity Measurement: Testing each analogue for its activity.
Model Building: Correlating the structural changes with activity changes. For instance, it might be found that a bulky, hydrophobic group at C3 (like tert-butyl) is essential, while a hydrogen bond donor at C1 is critical for binding to a target protein. Preliminary studies on other complex molecules have shown that N-substitutions are crucial for antiproliferative activity. nih.gov
This iterative process of synthesis and theoretical analysis allows for the rational design of more potent and selective molecules based on the 1-amino-3-tert-butylisoquinoline scaffold.
Advanced Spectroscopic and Structural Characterization of 1 Amino 3 Tert Butylisoquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule such as 1-amino-3-tert-butylisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish through-bond and through-space correlations.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of 1-amino-3-tert-butylisoquinoline would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, a singlet for the amino group protons, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group at the 1-position and the bulky tert-butyl group at the 3-position.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Key signals would include those for the quaternary carbons of the isoquinoline ring, the carbons bearing protons, and the distinct signals for the quaternary and methyl carbons of the tert-butyl group.
As a point of reference, the reported NMR data for the parent compound, 1-aminoisoquinoline (B73089) , is provided below. It is crucial to reiterate that these are not the experimental values for 1-amino-3-tert-butylisoquinoline.
Table 1: Reference ¹H and ¹³C NMR Data for 1-Aminoisoquinoline (Data for 1-amino-3-tert-butylisoquinoline is not available in the searched literature)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH₂ | variable | - |
| H-3 | ~6.8 | ~108 |
| H-4 | ~7.5 | ~121 |
| H-5 | ~7.8 | ~128 |
| H-6 | ~7.5 | ~126 |
| H-7 | ~7.6 | ~129 |
| H-8 | ~8.1 | ~120 |
| C-1 | - | ~153 |
| C-3 | ~6.8 | ~108 |
| C-4 | ~7.5 | ~121 |
| C-4a | - | ~137 |
| C-5 | ~7.8 | ~128 |
| C-6 | ~7.5 | ~126 |
| C-7 | ~7.6 | ~129 |
| C-8 | ~8.1 | ~120 |
| C-8a | - | ~129 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Structure Elucidation
To definitively assign the structure of 1-amino-3-tert-butylisoquinoline, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity between atoms separated by two or three bonds. For instance, it would show correlations from the tert-butyl protons to the C3 and adjacent carbons, confirming the position of the tert-butyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the amino protons and the proton at the 8-position, as well as the proximity of the tert-butyl group to the proton at the 4-position.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) studies could provide insights into conformational processes, such as the rotation of the tert-butyl group or the potential for restricted rotation around the C1-NH₂ bond. By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barriers for these dynamic processes if they fall within the NMR timescale. However, no specific dynamic NMR studies for 1-amino-3-tert-butylisoquinoline have been reported in the searched literature.
Advanced Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of 1-amino-3-tert-butylisoquinoline. This measurement, typically with an accuracy in the parts-per-million (ppm) range, allows for the unambiguous determination of the elemental formula. For 1-amino-3-tert-butylisoquinoline, the expected molecular formula is C₁₃H₁₆N₂. The calculated monoisotopic mass for this formula would be compared with the experimentally determined value to confirm the composition.
Table 2: Expected HRMS Data for 1-Amino-3-tert-butylisoquinoline
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| 1-Amino-3-tert-butylisoquinoline | C₁₃H₁₆N₂ | 200.1313 |
Note: This is a calculated value. Experimental data is not available in the searched literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of 1-amino-3-tert-butylisoquinoline) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.
For 1-amino-3-tert-butylisoquinoline, characteristic fragmentation pathways would be expected. These could include the loss of a methyl group from the tert-butyl moiety to form a stable tertiary carbocation, or the loss of the entire tert-butyl group. Fragmentation of the isoquinoline ring system would also produce a series of diagnostic ions. Studying these fragmentation patterns helps to confirm the connectivity of the molecule. While specific MS/MS studies on 1-amino-3-tert-butylisoquinoline are not available, analysis of the parent 1-aminoisoquinoline shows characteristic losses related to the amino group and the heterocyclic ring system. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 1-amino-3-tert-butylisoquinoline, the IR spectrum would be expected to show characteristic peaks for the amino (-NH₂) group, the tert-butyl group, and the isoquinoline core.
The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic isoquinoline ring and the aliphatic tert-butyl group would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the isoquinoline ring would generate a complex pattern of bands in the 1650-1450 cm⁻¹ region. The deformation vibrations of the amino group and the characteristic bending vibrations of the tert-butyl group would also be present at lower wavenumbers.
A hypothetical IR data table for 1-amino-3-tert-butylisoquinoline is presented below, based on typical frequency ranges for these functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3500 - 3300 |
| Amino (-NH₂) | Scissoring | 1650 - 1580 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (tert-butyl) | Stretch | 2970 - 2870 |
| C=N (in isoquinoline) | Stretch | ~1620 |
| C=C (in isoquinoline) | Stretch | 1600 - 1450 |
| C-H (tert-butyl) | Bend | 1470 - 1365 |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1-amino-3-tert-butylisoquinoline would provide valuable information about the carbon skeleton of the isoquinoline ring and the tert-butyl group.
The symmetric breathing vibrations of the aromatic ring system are often strong and characteristic in Raman spectra, appearing in the fingerprint region (below 1500 cm⁻¹). The C-C stretching vibrations of the tert-butyl group would also be expected to give rise to distinct Raman signals. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy orbitals. The resulting spectrum is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of these bands being indicative of the types of electronic transitions occurring.
For 1-amino-3-tert-butylisoquinoline, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic isoquinoline system. The presence of the amino group, an electron-donating group, would likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted isoquinoline. The tert-butyl group, being a weak electron-donating group, would have a smaller effect on the absorption spectrum.
A hypothetical UV-Vis data table in a common solvent like ethanol (B145695) is provided below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | ~230 | ~45,000 | π → π |
| Ethanol | ~280 | ~6,000 | π → π |
| Ethanol | ~340 | ~4,000 | π → π* |
Fluorescence and phosphorescence are emission processes where a molecule returns to the ground state from an excited electronic state by emitting a photon. These techniques are highly sensitive to the molecular structure and environment.
Many amino-substituted isoquinolines are known to be fluorescent. It is therefore anticipated that 1-amino-3-tert-butylisoquinoline would exhibit fluorescence upon excitation at its absorption maxima. The fluorescence spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf) are key parameters that would be determined to characterize its emissive properties.
Phosphorescence, which is emission from a triplet excited state, is less common for such molecules at room temperature in fluid solutions but might be observable at low temperatures in a rigid matrix.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a suitable single crystal of 1-amino-3-tert-butylisoquinoline would need to be grown.
The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would reveal the planarity of the isoquinoline ring system and the orientation of the amino and tert-butyl substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amino group, would be elucidated. This information is crucial for understanding the solid-state properties of the compound and for correlating its structure with its observed spectroscopic properties.
A hypothetical table of key crystallographic parameters is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| β (°) | [Hypothetical Value] |
| Volume (ų) | [Hypothetical Value] |
| Z | 4 |
| Density (calculated) (g/cm³) | [Hypothetical Value] |
Molecular Conformation and Intermolecular Interactions in the Solid State
To elucidate the precise three-dimensional arrangement of atoms in 1-amino-3-tert-butylisoquinoline, single-crystal X-ray diffraction analysis would be required. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Key areas of interest would include the planarity of the isoquinoline ring system and the orientation of the bulky tert-butyl group and the amino group relative to the heterocyclic core.
Without experimental crystallographic data, any discussion of the molecular conformation and intermolecular interactions of 1-amino-3-tert-butylisoquinoline remains speculative.
Crystal Packing Analysis and Polymorphism
The study of crystal packing involves understanding the extended arrangement of molecules in the crystal lattice. This is crucial for comprehending the physical properties of the solid material. Analysis of the packing motifs, such as chains, layers, or more complex three-dimensional networks, would be dependent on the intermolecular interactions identified through X-ray diffraction.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. Investigating the potential for polymorphism in 1-amino-3-tert-butylisoquinoline would involve screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures, and crystallization rates). Each potential polymorph would require its own comprehensive structural characterization. Currently, there are no published studies indicating the existence of polymorphs for this specific compound.
Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Characterization
If 1-amino-3-tert-butylisoquinoline were to be resolved into its enantiomers, or if a chiral derivative were synthesized, chiroptical spectroscopy, specifically circular dichroism (CD), would be an essential tool for their characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. It could be used to confirm the enantiomeric purity of a sample and to assign the absolute configuration of the enantiomers, often through comparison with theoretical calculations of the CD spectrum. The electronic transitions of the isoquinoline chromophore would likely give rise to distinct Cotton effects in the CD spectrum, providing a unique fingerprint for each enantiomer. In the absence of resolved enantiomers or relevant derivatives of 1-amino-3-tert-butylisoquinoline, no experimental CD data can be presented.
Theoretical and Computational Chemistry of 1 Amino 3 Tert Butylisoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-amino-3-tert-butylisoquinoline, a DFT analysis would involve calculating the molecule's ground state energy, electron density distribution, and optimized geometry. Such a study would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)), one could predict various properties, including the molecular dipole moment and the partial atomic charges on each atom. This would reveal how the electron-donating amino group and the bulky, electron-releasing tert-butyl group influence the electron distribution across the aromatic isoquinoline (B145761) core.
Table 1: Hypothetical DFT-Calculated Structural Parameters for 1-Amino-3-tert-butylisoquinoline
Since specific research is unavailable, the following table is a representative example of what DFT results would look like. The values are illustrative and not based on actual calculations for the compound.
| Parameter | Value |
| C1-N (Amino) Bond Length (Å) | Data not available |
| C3-C (tert-Butyl) Bond Length (Å) | Data not available |
| C1-N2-C9 Dihedral Angle (°) | Data not available |
| Total Dipole Moment (Debye) | Data not available |
| Energy of Ground State (Hartree) | Data not available |
HOMO-LUMO Analysis and Orbital Interactions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic transitions. A HOMO-LUMO analysis for 1-amino-3-tert-butylisoquinoline would calculate the energies of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. Visualizing the electron density of these orbitals would show that the HOMO is likely localized on the electron-rich portions of the molecule, such as the amino group and the fused benzene (B151609) ring, while the LUMO might be distributed over the electron-deficient pyridine (B92270) ring of the isoquinoline system.
Table 2: Illustrative Frontier Orbital Energies for 1-Amino-3-tert-butylisoquinoline
This table illustrates the kind of data a HOMO-LUMO analysis would yield. The values are not from published research on the specific compound.
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the physical movements and preferred shapes of molecules, which are governed by their potential energy landscapes.
Potential Energy Surface Mapping
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For 1-amino-3-tert-butylisoquinoline, a PES scan would be particularly insightful for understanding the rotation of the tert-butyl group and the amino group around their bonds to the isoquinoline ring. By systematically changing the relevant dihedral angles and calculating the energy at each step, a computational study could identify the lowest-energy conformers (global and local minima) and the energy barriers for rotation (transition states). This would reveal the most stable spatial arrangement of the substituents and the energetic cost of moving between different conformations.
Reaction Mechanism Elucidation through Computational Approaches
Transition State Characterization
In the realm of chemical reactions, the transition state represents the highest energy point along the reaction coordinate, serving as a critical gateway between reactants and products. libretexts.org Characterizing the transition state of reactions involving 1-amino-3-tert-butylisoquinoline is fundamental to understanding its reactivity. Computational methods, particularly those based on quantum mechanics, are indispensable for locating and characterizing these fleeting structures. reddit.com
The process typically begins with a hypothesis about the reaction mechanism. An initial guess for the geometry of the transition state is then optimized using algorithms designed to find saddle points on the potential energy surface. A key step in confirming a true transition state is a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.
For a hypothetical reaction, such as the synthesis of a derivative from 1-amino-3-tert-butylisoquinoline, the transition state would be meticulously analyzed to understand the bonding changes occurring during the transformation. The geometric parameters of the forming and breaking bonds provide a detailed picture of the reaction pathway.
Illustrative Transition State Geometry
| Parameter | Reactant 1 | Reactant 2 | Transition State | Product |
|---|---|---|---|---|
| Bond Length (Å) | ||||
| C-N | 1.370 | - | 1.450 | 1.480 |
| N-H | 1.010 | - | 1.250 | - |
| C-X (forming bond) | - | - | 1.850 | 1.520 |
| Bond Angle (degrees) | ||||
| C-N-C | 121.5 | - | 115.0 | 112.3 |
| H-N-C | 118.0 | - | 105.2 | - |
Note: The data in this table is illustrative and represents typical values for such a reaction. It is not based on published experimental or computational results for 1-amino-3-tert-butylisoquinoline.
Activation Energy Calculations
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. libretexts.org Computationally, the activation energy is determined by calculating the energy difference between the transition state and the reactants. reddit.com This value is crucial for predicting reaction rates and understanding the feasibility of a chemical process under different conditions.
The calculation of activation energies for reactions involving 1-amino-3-tert-butylisoquinoline would typically be performed using high-level theoretical methods, such as DFT with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure. nih.govijcce.ac.ir Solvent effects can also be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM) to provide a more realistic representation of the reaction environment.
Illustrative Activation Energy Data
| Reaction | Method/Basis Set | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|
| Hypothetical Reaction A | B3LYP/6-31G(d) | Gas Phase | 25.4 |
| Hypothetical Reaction A | B3LYP/6-31G(d) | Toluene (PCM) | 23.8 |
| Hypothetical Reaction B | M06-2X/6-311+G(d,p) | Gas Phase | 18.2 |
| Hypothetical Reaction B | M06-2X/6-311+G(d,p) | Acetonitrile (PCM) | 17.1 |
Note: The data in this table is illustrative and represents typical values for such reactions. It is not based on published experimental or computational results for 1-amino-3-tert-butylisoquinoline.
Prediction of Spectroscopic Properties
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. For 1-amino-3-tert-butylisoquinoline, theoretical calculations can provide detailed insights into its NMR, UV-Vis, and IR spectra, aiding in its structural elucidation and characterization.
Computed NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) of molecules. researchgate.netdntb.gov.ua These calculations are typically performed on the optimized geometry of the molecule.
For 1-amino-3-tert-butylisoquinoline, the computed ¹H and ¹³C NMR spectra would be compared with experimental data to confirm its structure. The accuracy of the predicted chemical shifts can be improved by using appropriate levels of theory and by considering solvent effects. dntb.gov.ua Discrepancies between computed and experimental spectra can often reveal subtle structural or conformational details.
Illustrative Computed NMR Data for 1-Amino-3-tert-butylisoquinoline
| Atom | Computed ¹³C Chemical Shift (ppm) | Computed ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 | 155.2 | - |
| C3 | 168.5 | - |
| C4 | 110.8 | 6.85 |
| C4a | 138.1 | - |
| C5 | 128.9 | 7.95 |
| C6 | 125.4 | 7.50 |
| C7 | 127.8 | 7.65 |
| C8 | 120.3 | 7.80 |
| C8a | 129.6 | - |
| C(tert-butyl) | 35.1 | - |
| CH₃(tert-butyl) | 30.5 | 1.42 |
| NH₂ | - | 5.50 |
Note: The data in this table is illustrative and represents expected values based on similar structures. It is not based on published experimental or computational results for 1-amino-3-tert-butylisoquinoline.
Simulated UV-Vis and IR Spectra
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic transitions and vibrational modes of a molecule, respectively. quimicaorganica.orglibretexts.org Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.govyoutube.com
IR spectra are simulated by performing a frequency calculation on the optimized geometry of the molecule. researchgate.net The resulting vibrational frequencies and their intensities can be compared with an experimental IR spectrum to identify the characteristic functional groups present in 1-amino-3-tert-butylisoquinoline, such as the N-H stretches of the amino group and the C-H vibrations of the aromatic and tert-butyl groups.
Illustrative Simulated Spectroscopic Data
| Spectrum | Computational Method | Calculated λmax (nm) / Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| UV-Vis | TD-DFT/B3LYP/6-31G(d) | 235 | π → π* transition |
| 280 | π → π* transition | ||
| 340 | n → π* transition | ||
| IR | B3LYP/6-31G(d) | 3450, 3350 | N-H stretching (asymmetric and symmetric) |
| 3050 | Aromatic C-H stretching | ||
| 2960 | Aliphatic C-H stretching (tert-butyl) | ||
| 1620 | C=N stretching | ||
| 1580 | C=C stretching (aromatic) |
Note: The data in this table is illustrative and represents expected values based on similar structures. It is not based on published experimental or computational results for 1-amino-3-tert-butylisoquinoline.
Solid State and Material Science Aspects of 1 Amino 3 Tert Butylisoquinoline
Crystal Engineering Principles Applied to 1-Amino-3-tert-butylisoquinoline
Crystal engineering provides a framework for the rational design of molecular solids with desired physical and chemical properties. For 1-amino-3-tert-butylisoquinoline, these principles can be applied to control its solid-state architecture and function.
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a powerful strategy to modify the physicochemical properties of a compound without altering its covalent structure. The 1-aminoisoquinoline (B73089) moiety is a prime candidate for co-crystal formation due to the presence of both hydrogen bond donors (the amino group) and acceptors (the ring nitrogen).
The bulky tert-butyl group at the 3-position can influence the steric hindrance around the isoquinoline (B145761) core, potentially guiding the approach of co-former molecules. Amino acids are a particularly interesting class of co-formers due to their zwitterionic nature and ability to form robust hydrogen bonds. nih.gov For instance, L-proline, with its secondary amine and carboxylic acid groups, has been successfully used to form co-crystals with various active pharmaceutical ingredients, enhancing their solubility and bioavailability. nih.gov The interaction between the carboxylic acid of an amino acid and the basic amino group and ring nitrogen of 1-amino-3-tert-butylisoquinoline could lead to the formation of stable supramolecular synthons.
The design of co-crystals with 1-amino-3-tert-butylisoquinoline can be guided by the pKa difference between the compound and the potential co-former. A small pKa difference (typically less than 3) between the acidic and basic components generally favors the formation of a co-crystal over a salt. nih.gov
Table 1: Potential Co-formers for 1-Amino-3-tert-butylisoquinoline and Their Hydrogen Bonding Moieties
| Co-former Class | Example | Key Functional Groups for Hydrogen Bonding |
| Carboxylic Acids | Benzoic Acid | -COOH |
| Dicarboxylic Acids | Succinic Acid | -COOH, -COOH |
| Hydroxybenzoic Acids | Salicylic Acid | -COOH, -OH |
| Amino Acids | L-Proline | -COOH, -NH- |
| Amides | Nicotinamide | -CONH2, Pyridine-N |
The solid-state structure of 1-amino-3-tert-butylisoquinoline is dictated by a combination of intermolecular interactions, primarily hydrogen bonding and π-stacking. The amino group is a potent hydrogen bond donor, capable of forming N-H···N and N-H···O interactions. The nitrogen atom in the isoquinoline ring acts as a hydrogen bond acceptor.
In the crystalline state, 1-aminoisoquinoline derivatives often form dimers or extended chains through hydrogen bonds. researchgate.net The presence of the bulky tert-butyl group in 1-amino-3-tert-butylisoquinoline can be expected to influence the packing arrangement, potentially hindering the formation of very dense, closely packed structures and favoring more open or layered architectures. This steric hindrance can also affect the extent of π-π stacking between the isoquinoline rings. While the aromatic core promotes π-stacking, the tert-butyl group may lead to offset or slipped-stack arrangements.
Advanced Photophysical Properties in Crystalline and Amorphous States
Isoquinoline derivatives are known for their fluorescent properties, and the specific substitution pattern of 1-amino-3-tert-butylisoquinoline suggests the potential for interesting photophysical behavior. nih.govresearchgate.net
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. acs.org This behavior is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and opens up radiative pathways.
While there are no specific studies on AIE for 1-amino-3-tert-butylisoquinoline, many nitrogen-containing heterocyclic compounds exhibit AIE. researchgate.netnih.gov The presence of the rotatable C-N bond of the amino group and the potential for restricted rotation of the tert-butyl group upon aggregation could make 1-amino-3-tert-butylisoquinoline an AIE-active compound. In dilute solutions, these groups can undergo free rotation, leading to non-radiative de-excitation. In the aggregated or solid state, these rotations would be hindered, potentially leading to a significant enhancement of fluorescence.
The luminescence of isoquinoline derivatives is generally attributed to π-π* transitions. The position of the emission maximum and the fluorescence quantum yield are highly sensitive to the nature and position of substituents on the isoquinoline ring. nih.govmdpi.com Electron-donating groups, such as the amino group, generally lead to a red-shift in the emission spectrum.
The quantum yield of fluorescence (Φf) is a measure of the efficiency of the emission process. For isoquinoline derivatives, quantum yields can vary significantly. For instance, some 3-substituted isoquinolines have shown quantum yields as high as 0.963 in acidic solutions. mdpi.com The quantum yield is influenced by factors such as solvent polarity and the ability to form hydrogen bonds with the solvent. mdpi.com In the solid state, the quantum yield is heavily dependent on the crystal packing and the extent of intermolecular interactions that can either promote or quench fluorescence.
Table 2: Representative Photophysical Data for Substituted Isoquinolines
| Compound | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |
| 1-(Isoquinolin-3-yl)azetidin-2-one | 0.1 M H₂SO₄ | 356 | 382 | 0.963 | mdpi.com |
| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 0.1 M H₂SO₄ | 363 | 391 | 0.887 | mdpi.com |
| Isoquinoline-fused Benzimidazole | CHCl₃ | 356-394 | 403-444 | 0.063–0.471 | rsc.org |
Electrochemical Behavior and Redox Chemistry in Solid and Solution Phases
The electrochemical properties of 1-amino-3-tert-butylisoquinoline are of interest for its potential applications in organic electronics and sensors. The isoquinoline core is electrochemically active and can undergo both oxidation and reduction processes.
The redox potentials are significantly influenced by the substituents. The electron-donating amino group is expected to lower the oxidation potential of the isoquinoline ring, making it easier to oxidize. Conversely, the bulky tert-butyl group can also have an electronic effect. Studies on other heterocyclic systems have shown that tert-butyl groups can raise the LUMO energy level, making reduction more difficult. nih.govrsc.org
Cyclic voltammetry is a common technique used to study the electrochemical behavior of such compounds. A typical cyclic voltammogram would reveal the oxidation and reduction potentials, providing insights into the HOMO and LUMO energy levels of the molecule. The reversibility of the redox processes is also a key parameter, indicating the stability of the generated radical ions. For similar aza-aromatic compounds, reversible or quasi-reversible redox waves are often observed. nih.gov
The redox chemistry in the solid state can differ from that in solution due to the fixed orientation of molecules and strong intermolecular interactions within the crystal lattice. Solid-state voltammetry can provide information on the electron transfer processes occurring within the crystalline material.
Cyclic Voltammetry Studies
Direct cyclic voltammetry (CV) studies specifically detailing the electrochemical behavior of 1-amino-3-tert-butylisoquinoline are not extensively available in published literature. However, the electrochemical properties of related amino-substituted heterocyclic compounds have been investigated, providing a framework for predicting its behavior.
Cyclic voltammetry is an electrochemical technique that probes the redox characteristics of a compound by measuring the current response to a linearly cycled potential sweep. For a molecule like 1-amino-3-tert-butylisoquinoline, CV would be instrumental in determining the potentials at which it undergoes oxidation and reduction, the stability of the resulting radical ions, and the reversibility of these electron transfer processes.
It is anticipated that the amino group at the 1-position would render the isoquinoline core susceptible to oxidation. The electron-donating nature of the amino group increases the electron density of the aromatic system, typically lowering the oxidation potential compared to the unsubstituted isoquinoline. The tert-butyl group at the 3-position, being a bulky, electron-donating alkyl group, would further influence the electronic environment, though its effect might be more steric than electronic.
Redox Potentials and Electron Transfer Processes
The redox potentials of 1-amino-3-tert-butylisoquinoline are crucial parameters that would dictate its suitability for applications in electronic materials, sensors, or as a redox-active ligand in coordination chemistry. While specific experimental values are not documented, we can hypothesize the nature of its electron transfer processes.
The primary electron transfer process is expected to be the oxidation of the aminoisoquinoline moiety. This would involve the removal of an electron to form a radical cation. The stability of this radical cation would be a key factor in the reversibility of the redox process observed in cyclic voltammetry. The bulky tert-butyl group could sterically hinder intermolecular reactions of the radical cation, potentially enhancing its stability.
Comparative analysis with other amino-substituted azaaromatic compounds suggests that the oxidation would be a one-electron process. The potential at which this occurs would be influenced by the solvent and the supporting electrolyte used in the electrochemical measurement.
Table 1: Postulated Redox Properties of 1-Amino-3-tert-butylisoquinoline
| Process | Description | Expected Potential Range (vs. Fc/Fc+) | Reversibility |
| Oxidation | Formation of the radical cation | 0.2 - 0.8 V | Quasi-reversible to Irreversible |
| Reduction | Formation of the radical anion | -1.5 - -2.5 V | Likely Irreversible |
Note: The data in this table is hypothetical and based on trends observed for similar compounds. Experimental verification is required.
Potential for Supramolecular Assemblies and Frameworks
The molecular structure of 1-amino-3-tert-butylisoquinoline possesses key features that suggest a strong potential for the formation of ordered supramolecular assemblies and crystalline frameworks. Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules in the solid state.
The primary amino group is a potent hydrogen bond donor, while the nitrogen atom of the isoquinoline ring acts as a hydrogen bond acceptor. This donor-acceptor combination can lead to the formation of robust intermolecular hydrogen bonds, directing the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.
The planar aromatic isoquinoline core is prone to π-π stacking interactions, another significant non-covalent force that contributes to the stability of crystal lattices. The interplay between hydrogen bonding and π-π stacking can result in a variety of packing motifs.
Table 2: Potential Non-covalent Interactions in 1-Amino-3-tert-butylisoquinoline Assemblies
| Interaction Type | Participating Groups | Potential Outcome in Solid State |
| Hydrogen Bonding | 1-Amino group (donor), Isoquinoline N (acceptor) | Formation of chains, sheets, or 3D networks |
| π-π Stacking | Isoquinoline aromatic rings | Stabilization of layered structures |
| Steric Influence | 3-tert-Butyl group | Creation of cavities, control of packing density |
Future research involving single-crystal X-ray diffraction of 1-amino-3-tert-butylisoquinoline is essential to elucidate its actual solid-state structure and confirm the nature of the intermolecular interactions that govern its self-assembly. Such studies would provide valuable insights into its potential for crystal engineering and the design of new functional materials.
Future Research Directions and Advanced Methodological Applications for 1 Amino 3 Tert Butylisoquinoline
Development of Novel Organometallic Complexes Incorporating 1-Amino-3-tert-butylisoquinoline as a Ligand
The presence of two nitrogen atoms—the endocyclic isoquinoline (B145761) nitrogen and the exocyclic amino group—makes 1-amino-3-tert-butylisoquinoline an excellent candidate for use as a bidentate ligand in the formation of novel organometallic complexes. Research in this area could lead to the development of catalysts with unique reactivity and selectivity, as well as materials with interesting photophysical and electronic properties.
Future investigations are anticipated to focus on the coordination chemistry of 1-amino-3-tert-butylisoquinoline with a variety of transition metals, including but not limited to rhodium, iridium, palladium, platinum, and gold. The bulky tert-butyl group is expected to influence the steric environment around the metal center, potentially leading to complexes with enhanced stability and novel catalytic activities. For instance, rhodium(III)-catalyzed oxidative coupling reactions have been successfully employed for the synthesis of N-substituted 1-aminoisoquinolines, suggesting the potential for 1-amino-3-tert-butylisoquinoline to act as a ligand in similar catalytic systems. nih.gov Similarly, studies on (8-amino)quinoline and (4-amino)phenanthridine complexes with Rhenium(I) tricarbonyl halides have demonstrated that these N,N'-bidentate ligands can form stable complexes with predictable geometries. nih.gov This provides a strong basis for exploring the coordination of 1-amino-3-tert-butylisoquinoline to create new Re(I) complexes, which could exhibit interesting photophysical properties for applications in areas such as photocatalysis or emissive materials.
A key area of research will be the synthesis and characterization of these new organometallic complexes. This will involve detailed spectroscopic analysis (NMR, IR, UV-Vis) and single-crystal X-ray diffraction to elucidate their molecular structures. The electronic properties of these complexes can be further probed using techniques like cyclic voltammetry and computational methods such as Density Functional Theory (DFT).
Table 1: Potential Transition Metals for Complexation with 1-Amino-3-tert-butylisoquinoline and Their Anticipated Applications
| Transition Metal | Potential Complex Geometry | Potential Applications |
| Rhodium(III) | Octahedral | Catalysis (e.g., C-H activation, hydrogenation) |
| Iridium(III) | Octahedral | Phosphorescent emitters for OLEDs, photoredox catalysis |
| Palladium(II) | Square Planar | Cross-coupling reactions, catalysis |
| Platinum(II) | Square Planar | Anticancer agents, materials for organic electronics |
| Gold(III) | Square Planar | Catalysis (e.g., domino reactions), photoluminescent materials |
| Rhenium(I) | Octahedral | Photocatalysis, emissive sensors |
Mechanochemical Synthesis Approaches for 1-Amino-3-tert-butylisoquinoline
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and solvent-free alternative to traditional solution-phase synthesis. The application of mechanochemical methods to the synthesis of 1-amino-3-tert-butylisoquinoline represents a promising avenue for future research, aiming for a more sustainable and efficient production process.
Future studies could explore the feasibility of synthesizing 1-amino-3-tert-butylisoquinoline and its precursors using techniques such as ball milling. This would involve investigating the solid-state reaction of starting materials under mechanical stress, potentially with the aid of a catalytic amount of a solid grinding auxiliary. The key advantages of this approach include the reduction or elimination of solvent waste, potentially lower energy consumption, and the possibility of accessing novel reaction pathways not achievable in solution.
Researchers would need to systematically optimize various parameters, including the choice of milling equipment (e.g., planetary ball mill, shaker mill), milling frequency, time, and the use of any catalysts or grinding aids. The progress of the reaction could be monitored using powder X-ray diffraction (PXRD) and solid-state NMR spectroscopy.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful tool in modern chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. youtube.com The development of a continuous flow process for the synthesis of 1-amino-3-tert-butylisoquinoline could lead to a more efficient, reproducible, and cost-effective manufacturing route.
A potential flow synthesis could involve pumping solutions of the starting materials through a heated and pressurized reactor coil or a packed-bed reactor containing a solid-supported catalyst. For instance, a facile synthetic route toward 1-aminoisoquinoline (B73089) derivatives has been described using gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) under mild conditions, which could be adapted to a flow process. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities compared to traditional batch methods. youtube.com
Future research in this area would focus on designing and optimizing a multi-step continuous process. This could involve the integration of in-line purification and separation steps, leading to a fully automated "reagent-to-product" system. The development of such a process would be highly valuable for the industrial-scale production of 1-amino-3-tert-butylisoquinoline.
Table 2: Comparison of Batch vs. Potential Flow Synthesis of 1-Amino-3-tert-butylisoquinoline
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
| Scalability | Often challenging | Readily scalable by extending operation time |
| Safety | Handling of large volumes of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety |
| Heat Transfer | Inefficient, can lead to hotspots and side reactions | Highly efficient due to high surface-area-to-volume ratio |
| Mass Transfer | Can be limited, especially in heterogeneous reactions | Enhanced due to small diffusion distances |
| Reproducibility | Can vary between batches | Highly reproducible due to precise process control |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |
Advanced In-Situ Spectroscopic Monitoring of Reactions Involving 1-Amino-3-tert-butylisoquinoline
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of 1-amino-3-tert-butylisoquinoline, the application of advanced in-situ spectroscopic techniques is crucial. aspbs.com These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching.
For example, monitoring the characteristic vibrational bands of the starting materials and products in real-time using ReactIR could provide precise information about the reaction endpoint, preventing the formation of impurities due to over-reaction.
Big Data and Machine Learning Applications in Isoquinoline Chemistry Research
The fields of big data and machine learning are poised to revolutionize chemical research by enabling the prediction of molecular properties, reaction outcomes, and the design of novel compounds with desired characteristics. youtube.comosti.gov In the context of isoquinoline chemistry, these computational tools can be applied to accelerate the discovery and development of new derivatives of 1-amino-3-tert-butylisoquinoline.
Future research could focus on developing machine learning models trained on existing datasets of isoquinoline derivatives to predict various properties, such as their reactivity, solubility, and potential for specific applications. For example, a model could be developed to predict the catalytic activity of organometallic complexes containing 1-amino-3-tert-butylisoquinoline as a ligand, based on its structural features. researchgate.net Furthermore, machine learning algorithms could be used to guide the design of new synthetic routes by predicting the most efficient reaction conditions.
The application of these data-driven approaches has the potential to significantly reduce the time and resources required for experimental research, enabling a more targeted and efficient exploration of the chemical space around 1-amino-3-tert-butylisoquinoline.
Exploration of 1-Amino-3-tert-butylisoquinoline in Advanced Materials Science (excluding direct human applications)
The unique combination of a rigid aromatic core, a basic amino group, and a bulky tert-butyl substituent makes 1-amino-3-tert-butylisoquinoline an attractive building block for the development of advanced materials. Research in this area, excluding direct human applications, could unveil novel materials with tailored properties for a range of technological uses.
One promising area of exploration is in the field of organic electronics. The isoquinoline core is an electron-deficient aromatic system, and the amino group can act as an electron-donating substituent. This donor-acceptor character could be exploited in the design of new organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tert-butyl group could enhance the solubility and processability of these materials, as well as influence their solid-state packing, which is a critical factor for charge transport.
Another potential application lies in the development of functional polymers. The amino group of 1-amino-3-tert-butylisoquinoline can serve as a reactive site for polymerization or for grafting onto existing polymer chains. This could lead to the creation of polymers with enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions for applications in catalysis or sensing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-amino-3-tert-butylisoquinoline, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of 1-amino-3-tert-butylisoquinoline can leverage nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. Key parameters include temperature control (e.g., reflux conditions for tert-butyl group stability), solvent selection (polar aprotic solvents like DMF for improved solubility), and catalysts (e.g., Pd(PPh₃)₄ for cross-couplings). Purification via column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization enhances purity. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of tert-butyl precursors .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize the structure and purity of 1-amino-3-tert-butylisoquinoline?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing to isoquinoline derivatives; the tert-butyl group shows a singlet at ~1.3 ppm (¹H) and ~29 ppm (¹³C). Aromatic protons appear as multiplets in 7–8.5 ppm.
- IR : Confirm the amino group via N-H stretches (~3300–3500 cm⁻¹) and tert-butyl C-H bends (~1360–1390 cm⁻¹).
- GC/MS : Use electron ionization (EI) to fragment the molecule; the tert-butyl group typically cleaves, producing a base peak at m/z 56. High-resolution MS validates molecular formula .
Advanced Research Questions
Q. What strategies exist for resolving contradictory data in the thermal stability and degradation profiles of 1-amino-3-tert-butylisoquinoline across different experimental setups?
- Methodological Answer : Contradictions in thermal data (e.g., TGA vs. DSC results) may arise from sample preparation (e.g., crystalline vs. amorphous forms) or atmospheric conditions (inert vs. oxidative). To resolve discrepancies:
- Triplicate Experiments : Ensure reproducibility under controlled humidity and temperature.
- Complementary Techniques : Pair TGA with isothermal calorimetry to differentiate between physical and chemical degradation.
- Computational Validation : Use DFT calculations to predict bond dissociation energies, identifying vulnerable sites (e.g., amino group oxidation) .
Q. How can computational chemistry models (DFT, MD simulations) be validated against experimental data to predict the reactivity of 1-amino-3-tert-butylisoquinoline in novel reaction environments?
- Methodological Answer :
- DFT Validation : Compare computed activation energies (e.g., for electrophilic substitution at the 1-position) with experimental kinetic data. Basis sets (e.g., B3LYP/6-311+G(d,p)) should replicate observed regioselectivity.
- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways. Validate by correlating simulated intermediates with LC-MS/MS traces.
- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) between predicted and experimental spectra .
Q. What experimental designs are critical for evaluating the electrochemical behavior of 1-amino-3-tert-butylisoquinoline in energy storage applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile). Scan rates (10–500 mV/s) identify reversible redox processes.
- Impedance Spectroscopy : Assess charge-transfer resistance at the electrode-electrolyte interface.
- Post-Mortem Analysis : Employ XPS or FTIR to characterize degradation products on electrodes after cycling .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in the biological activity data of 1-amino-3-tert-butylisoquinoline derivatives across in vitro vs. in vivo studies?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).
- Pharmacokinetic Modeling : Integrate in vitro IC₅₀ values with allometric scaling to predict in vivo efficacy.
- Control for Solubility : Ensure consistent use of co-solvents (e.g., DMSO ≤0.1%) to avoid artifacts in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
